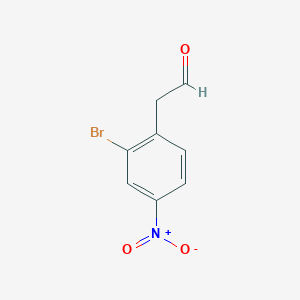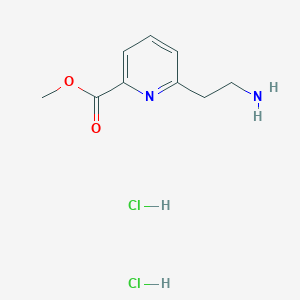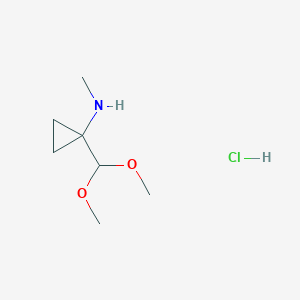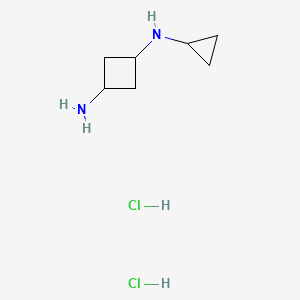![molecular formula C16H18ClNO B13508688 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is a synthetic compound derived from isoquinoline, a naturally occurring alkaloid found in the bark of certain trees. This compound is known for its structural similarity to dopamine, a neurotransmitter that plays a vital role in the brain’s reward system. It has been found to bind to dopamine receptors and act as a dopamine agonist, which has led to its investigation as a potential therapeutic agent for various neurological disorders, including Parkinson’s disease and Tourette’s syndrome.
准备方法
The synthesis of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride involves several steps. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Industrial production methods often involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, which improve atom economy, selectivity, and yield of the product .
化学反应分析
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts . Major products formed from these reactions include 3,4-dihydro isoquinoline derivatives and other C(1)-substituted tetrahydroisoquinolines .
科学研究应用
This compound has potential implications in various fields of research and industry, including drug discovery, neurochemistry, and pharmacology. It can be used as a research tool to study the dopamine system and develop new therapies for neurological disorders. Additionally, it can be used in the development of new drugs for the treatment of Parkinson’s disease, Tourette’s syndrome, and other neurological disorders.
作用机制
The mechanism of action of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride involves its binding to dopamine receptors and acting as a dopamine agonist. This interaction with dopamine receptors leads to the modulation of neurotransmitter release and neuronal activity, which can have therapeutic effects in neurological disorders. its low oral bioavailability and rapid metabolism limit its effectiveness as a therapeutic agent.
相似化合物的比较
4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is similar to other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and N-benzyl tetrahydroisoquinoline . These compounds share a common structural motif and exhibit similar biological activities . 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride is unique in its specific binding to dopamine receptors and its potential therapeutic applications in neurological disorders.
属性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17;/h1-8,18H,9-12H2;1H |
InChI 键 |
OOTZCPGWSDYXMD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


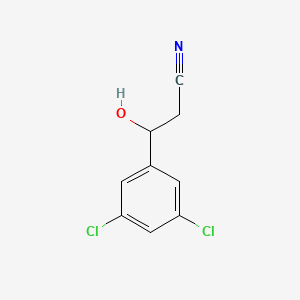
![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
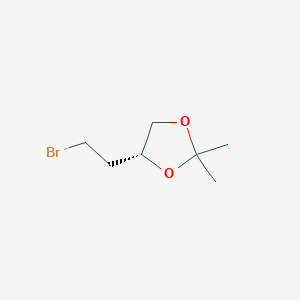
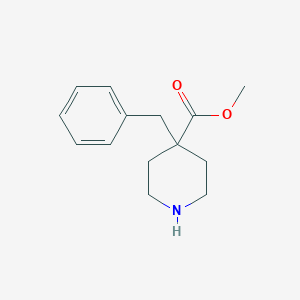
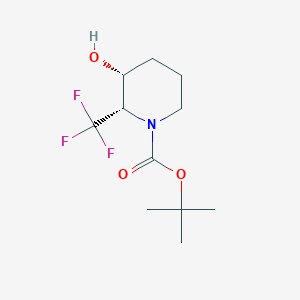
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
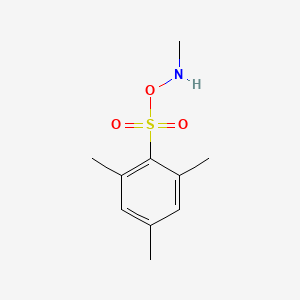

![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
